N,N-Dimethyl-2-(1-methyl-1,3,4,5-tetrahydroindeno[1,2-c]pyran-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-2-(1-methyl-1,3,4,5-tetrahydroindeno[1,2-c]pyran-1-yl)acetamide is an organic compound with a complex structure that includes both aromatic and heterocyclic elements
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-(1-methyl-1,3,4,5-tetrahydroindeno[1,2-c]pyran-1-yl)acetamide typically involves multiple steps. One common method starts with the preparation of the indeno[1,2-c]pyran core, followed by the introduction of the N,N-dimethylacetamide group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-(1-methyl-1,3,4,5-tetrahydroindeno[1,2-c]pyran-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
N,N-Dimethyl-2-(1-methyl-1,3,4,5-tetrahydroindeno[1,2-c]pyran-1-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-(1-methyl-1,3,4,5-tetrahydroindeno[1,2-c]pyran-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylacetamide: A simpler analog used as a solvent and reagent in organic synthesis.
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: A related compound with different functional groups and applications.
Uniqueness
N,N-Dimethyl-2-(1-methyl-1,3,4,5-tetrahydroindeno[1,2-c]pyran-1-yl)acetamide is unique due to its complex structure, which combines aromatic and heterocyclic elements
Properties
CAS No. |
57932-11-3 |
---|---|
Molecular Formula |
C17H21NO2 |
Molecular Weight |
271.35 g/mol |
IUPAC Name |
N,N-dimethyl-2-(1-methyl-4,5-dihydro-3H-indeno[1,2-c]pyran-1-yl)acetamide |
InChI |
InChI=1S/C17H21NO2/c1-17(11-15(19)18(2)3)16-13(8-9-20-17)10-12-6-4-5-7-14(12)16/h4-7H,8-11H2,1-3H3 |
InChI Key |
XDHHJKHKKWZENS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(CCO1)CC3=CC=CC=C32)CC(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.